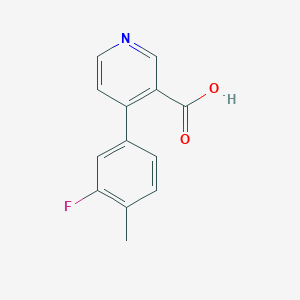
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid, or 6-AFP, is a compound that has recently been gaining attention in the scientific community due to its potential applications in research and laboratory experiments. 6-AFP is a fluorinated derivative of picolinic acid, a naturally occurring compound found in many organisms. It is a crystalline solid with a melting point of 97-99°C and a molecular weight of 227.2 g/mol. 6-AFP has a wide range of applications in scientific research, from its use in drug discovery to its potential as a therapeutic agent.
科学的研究の応用
6-AFP has been used in a variety of scientific research applications. It has been used in drug discovery, as it can be used to identify novel compounds with potential therapeutic effects. In addition, 6-AFP has been used in the study of enzyme inhibition, as it has been shown to inhibit the enzyme tyrosine kinase. It has also been used in the study of enzyme-substrate interactions, as it has been shown to interact with the enzyme cyclooxygenase-2. Finally, 6-AFP has been used in the study of protein-protein interactions, as it has been shown to interact with the protein calmodulin.
作用機序
The mechanism of action of 6-AFP is not fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their activity. For example, 6-AFP has been shown to interact with the enzyme tyrosine kinase, leading to the inhibition of its activity. It has also been shown to interact with the enzyme cyclooxygenase-2, leading to changes in its activity. Finally, it has been shown to interact with the protein calmodulin, leading to changes in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AFP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects in cell culture studies. In addition, 6-AFP has been shown to inhibit the enzyme tyrosine kinase, leading to the inhibition of cell proliferation. Finally, 6-AFP has been shown to interact with the protein calmodulin, leading to changes in its activity.
実験室実験の利点と制限
The use of 6-AFP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for research purposes. Second, it is a crystalline solid, making it easy to store and handle. Third, it has a wide range of applications, making it useful for a variety of research projects.
However, there are also some limitations to the use of 6-AFP in laboratory experiments. First, it is a relatively unstable compound, making it difficult to store and handle. Second, it has a low solubility in water, making it difficult to use in certain experiments. Finally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
Future research on 6-AFP should focus on further understanding its mechanism of action, as well as developing new methods for synthesizing and purifying the compound. In addition, further research should focus on exploring its potential therapeutic applications, as well as its potential applications in drug discovery. Finally, further research should focus on exploring the biochemical and physiological effects of 6-AFP, as well as its potential toxicity.
合成法
6-AFP can be synthesized by a number of methods. The most commonly used method is the nitration of 4-fluoro-2-hydroxyphenylpicolinic acid in aqueous solution, followed by reduction with sodium borohydride. This method yields a product with a purity of 95%. Other methods, such as the direct synthesis of 6-AFP from 4-fluoro-2-hydroxyphenylpicolinic acid and nitrobenzene, have also been developed and can be used to synthesize 6-AFP with a purity of up to 99%.
特性
IUPAC Name |
6-amino-3-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-6-1-2-7(9(16)5-6)8-3-4-10(14)15-11(8)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYPEFSVFJKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-fluoro-2-hydroxyphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














